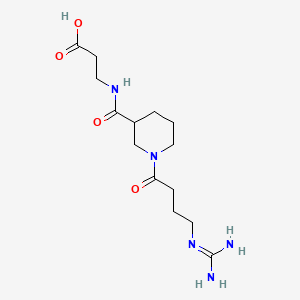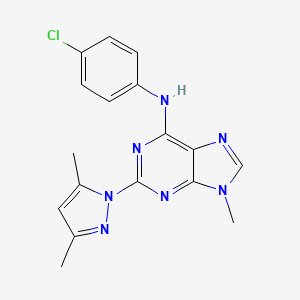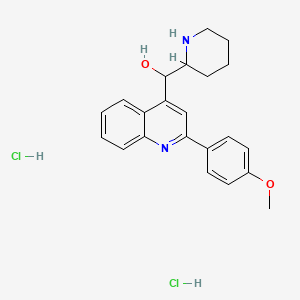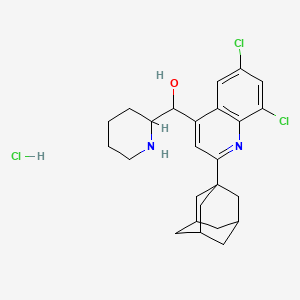![molecular formula C29H32F3N5O3 B609724 N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide CAS No. 1801787-56-3](/img/structure/B609724.png)
N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a carboxamide, a pyridine, a biphenyl, a morpholine, and a methylpiperazine group. These groups could potentially confer a variety of chemical properties to the compound, depending on their arrangement and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (biphenyl and pyridine) could contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the carboxamide group might be involved in condensation reactions, while the pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of polar groups like carboxamide could affect its solubility .Scientific Research Applications
WDR5 Antagonist
OICR-9429 is a high affinity WDR5 antagonist . It disrupts the WDR5-MLL interaction and exhibits selectivity for WDR5 over 22 methyltransferases and a panel of kinases, GPCRs, ion channels, and transporters .
Cell Penetrant
OICR-9429 is a cell penetrant . It potently binds to WDR5 and inhibits the interaction of WDR5 with MLL1 and RbBP5 in cells .
Inhibition of Cardiac Fibrosis
OICR-9429 has been used in research to inhibit cardiac fibrosis . It attenuates Ang-II-Induced Fibroblast-to-Myofibroblast Transition in Cardiac Fibrosis by Regulating the Mdm2/P53/P21 Pathway .
Reduction of Acute Myeloid Leukemia Cells Viability
OICR-9429 has been shown to reduce the viability of acute myeloid leukemia cells in vitro .
Inhibition of WDR5-MYC Interaction
The interaction between the transcription factor MYC and its chromatin co-factor, WD40-repeat domain protein 5 (WDR5), is essential for oncogenic processes . Inhibiting the MYC-WDR5 interaction has been shown to induce the regression of malignant tumors .
Targeted Protein Degradation
The successful application of targeted protein degradation technology has enabled the removal of WDR5 . This breakthrough has opened up new avenues for inhibiting the interaction between WDR5 and the binding partners .
Mechanism of Action
- Overexpression of WDR5 is associated with aggressive phenotypes in various cancers, including leukemia, pancreatic cancer, and neuroblastoma .
- This disruption affects the oncogenic gene-expression program associated with MLL rearrangement (MLL-r) leukemias .
- Transcriptomic profiling reveals significant repression of targets related to both WDR5 and immunomodulatory drugs (IMiDs):CRBN upon MS40 (a cereblon-recruiting proteolysis targeting chimera) treatment .
- It holds promise as an anti-cancer strategy, particularly in MLL-r leukemias and other cancers with high WDR5 expression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOVLOYCGXNVPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)


![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
